molecular formula C14H12N2O2S B185280 1-Tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 348640-02-8

1-Tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B185280
CAS No.: 348640-02-8
M. Wt: 272.32 g/mol
InChI Key: NSNZZTVUYQKEMX-UHFFFAOYSA-N
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Description

1-Tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core substituted with a toluene-4-sulfonyl group

Mechanism of Action

Target of Action

It is essential to note that this compound exhibits kinase inhibitory activity, particularly on kinases involved in cellular signaling pathways . Kinases play a crucial role in regulating cell growth, proliferation, and survival, making them attractive targets for drug development.

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence drug efficacy and stability. For 1-Tosyl-1H-pyrrolo[2,3-b]pyridine, understanding its behavior under different conditions is crucial for optimizing therapeutic outcomes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine typically involves the sulfonylation of pyrrolopyridine derivatives. One common method is the reaction of pyrrolopyridine with toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar sulfonylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-4-6-13(7-5-11)19(17,18)16-10-8-12-3-2-9-15-14(12)16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNZZTVUYQKEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363174
Record name 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348640-02-8
Record name 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloro-2-[1-methyl-5-methoxy-6-benzyloxy)-1H-indol-3-yl]-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine is prepared by following the procedure described in example 89c, but using 2.5 g of 4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine and 0.335 ml of methyl iodide. After purification by flash chromatography (silica, 40/60 by volume ethyl acetate/cyclohexane as eluents, argon), 2.1 g of 4-chloro-2-(1-methyl-5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine are obtained, the characteristics of which are as follows:
Name
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.335 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 7-azaindole (25 g), para-toluenesulfonyl chloride (44.5 g) and a catalytic amount of tetrabutylammoniun sulfate in dry toluene (300 mL) was added sodium hydroxide (160 g in 500 mL of water). The biphasic solution was stirred at ambient temperature for 3 hours then extracted twice with toluene (100 mL). The combined extracts were dried over magnesium sulfate then concentrated under vacuo. The resultant solid was triturated with diethyl ether then dried at 60° C. under vacuo to yield the title compound (39.74 g) as a pale yellow solid, m.p. 136-138° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tosyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
1-Tosyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
1-Tosyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
1-Tosyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
1-Tosyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
1-Tosyl-1H-pyrrolo[2,3-b]pyridine
Customer
Q & A

Q1: What insights about the structure of 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine can be derived from the study on its 5-bromo derivative?

A: While the provided research article [] focuses specifically on the synthesis, crystal structure, and DFT study of 5-Bromo-1-Tosyl-1H-Pyrrolo[2,3-b]Pyridine, it offers valuable insights into the parent compound, 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine.

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